molecular formula C25H30N2O7 B14114672 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid

Cat. No.: B14114672
M. Wt: 470.5 g/mol
InChI Key: KYKZOODGONZNLB-UHFFFAOYSA-N
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Description

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid typically involves the protection of the amino group using the Fmoc group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .

Scientific Research Applications

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with molecular targets such as amino acids and peptides, facilitating their assembly into larger protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C25H30N2O7/c26-22(16-33-14-13-32-12-11-27-23(28)9-10-24(29)30)25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,26H2,(H,27,28)(H,29,30)

InChI Key

KYKZOODGONZNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCNC(=O)CCC(=O)O)N

Origin of Product

United States

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